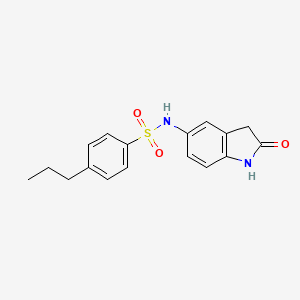

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide typically involves the following steps:

Formation of the oxindole core: This can be achieved through the reduction of 2-nitrophenylacetic acids or esters to 2-oxindoles via catalytic hydrogenation.

Sulfonamide formation: The oxindole core is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxindole core or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced oxindole derivatives or desulfonylated products.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules

- N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its distinct functional groups enable the formation of more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution.

Coordination Chemistry

- The compound can act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties. This application is crucial for developing new materials with specific functionalities.

Biological Applications

Biological Activity

- Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential antimicrobial, antiviral, and anticancer properties.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis |

| Antiviral | Inhibition of viral replication processes |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of related compounds, it was found that derivatives similar to this compound inhibited the growth of HepG2 liver cancer cells. The mechanism involved the inhibition of key metabolic enzymes and receptor binding, leading to reduced cell viability at low concentrations.

Medical Applications

Drug Development

this compound is being explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it suitable for designing therapeutic agents aimed at diseases characterized by enzyme dysregulation.

Case Study: Treatment of Muscular Deterioration

A method involving this compound has been documented for treating muscular degradation associated with ventilator use. The administration of the compound showed promise in reducing injury to diaphragm muscle fibers, highlighting its therapeutic potential.

Industrial Applications

Production of Specialty Chemicals

The compound's stability and reactivity make it valuable in the industrial sector for producing specialty chemicals and materials. It can be utilized in developing new polymers and dyes, which are essential for various manufacturing processes.

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of novel materials |

| Polymer Production | Enhances properties of polymer formulations |

| Dye Manufacturing | Acts as a precursor for colorants |

Mécanisme D'action

The mechanism of action of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.

Pathways Involved: It can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparaison Avec Des Composés Similaires

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can be compared with other oxindole derivatives:

Similar Compounds: Compounds such as N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide and 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness: The presence of the 4-propylbenzenesulfonamide group distinguishes it from other oxindole derivatives, potentially enhancing its biological activity and specificity.

Activité Biologique

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-propylbenzenesulfonamide with appropriate indole derivatives. The synthetic pathway often includes steps such as nucleophilic substitution and condensation reactions, which are essential for constructing the indolinone framework.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of 10.88 ± 0.82 µg/mL against A549 cells, indicating potent growth inhibition .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key targets involved in tumor growth, such as tyrosine kinases. This interaction may disrupt signaling pathways critical for cancer cell proliferation .

Antioxidant Activity

The compound has also shown promising antioxidant properties:

- DPPH Scavenging Assay : The antioxidant activity was evaluated using the DPPH radical scavenging method, where lower IC50 values indicate higher antioxidant capacity. The synthesized derivatives exhibited IC50 values ranging from 37.23 ± 3.76 µg/mL to lower values in different studies, showcasing their potential as antioxidants .

Summary of Biological Activities

| Biological Activity | Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Anticancer (A549 cells) | MTT Assay | 10.88 ± 0.82 | |

| Antioxidant | DPPH Scavenging | 37.23 ± 3.76 | |

| Antioxidant | DPPH Scavenging | <50 |

Case Studies

- Study on Lung Cancer : A recent investigation focused on the efficacy of this compound against lung cancer cells (A549). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in lung cancer treatment .

- Antioxidant Mechanisms : Another study explored the antioxidant mechanisms of this compound, revealing that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJGFMLGYXNPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.